

Physical and chemical properties of (R)-1-Methoxypropan-2-amine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Methoxypropan-2-amine hydrochloride

Cat. No.: B591868

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **(R)-1-Methoxypropan-2-amine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **(R)-1-Methoxypropan-2-amine hydrochloride**, a chiral building block with applications in pharmaceutical and agrochemical synthesis.

Introduction

(R)-1-Methoxypropan-2-amine hydrochloride is the hydrochloride salt of (R)-1-Methoxypropan-2-amine. This chiral primary amine is a valuable intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialty chemicals. Its stereochemistry is a critical feature, as different enantiomers of a molecule can exhibit distinct biological activities.

Physical Properties

(R)-1-Methoxypropan-2-amine hydrochloride is a solid at room temperature.^[1] While specific quantitative data for the hydrochloride salt is limited, the properties of the corresponding free base, (R)-1-Methoxypropan-2-amine, are more extensively documented

and provide valuable context. The hydrochloride salt is known to be soluble in water and polar organic solvents.[2]

Table 1: Physical Properties of (R)-1-Methoxypropan-2-amine and its Hydrochloride Salt

Property	(R)-1-Methoxypropan-2-amine Hydrochloride	(R)-1-Methoxypropan-2-amine (Free Base)
Molecular Formula	C ₄ H ₁₂ ClNO[1]	C ₄ H ₁₁ NO[3]
Molecular Weight	125.60 g/mol [1]	89.14 g/mol [4]
Appearance	Solid[1]	Liquid[4]
Boiling Point	Not available	94 °C[3]
Density	Not available	0.849 g/cm ³ [3]
Flash Point	Not applicable[1]	9 °C[3]
Solubility	Soluble in water and polar organic solvents[2]	Fully miscible in water[5]

Chemical Properties and Reactivity

(R)-1-Methoxypropan-2-amine hydrochloride, as an amine salt, readily participates in acid-base reactions. Treatment with a base will liberate the free amine, (R)-1-Methoxypropan-2-amine. The free amine is a nucleophile and can undergo various chemical transformations, including:

- Alkylation: The primary amine can be alkylated to form secondary and tertiary amines.
- Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, will form amides.
- Reductive Amination: The amine can be used in reductive amination reactions with aldehydes and ketones to form more complex amines.[2]

The methoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.

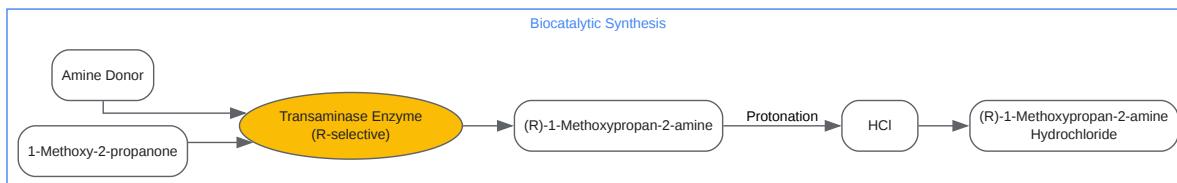
Synthesis

The synthesis of enantiomerically pure **(R)-1-Methoxypropan-2-amine hydrochloride** can be achieved through several synthetic routes.

Biocatalytic Synthesis

A highly stereoselective method for the synthesis of the corresponding (S)-enantiomer involves the use of a transaminase enzyme. This biocatalytic approach utilizes a prochiral ketone, 1-methoxy-2-propanone, and an amine donor to produce the chiral amine with high enantiomeric excess.[6][7] A similar enzymatic strategy could be employed to produce the (R)-enantiomer.

A patent describes a process for the synthesis of (S)-1-methoxy-2-aminopropane using a transaminase. The reaction is carried out at $30\pm1^\circ\text{C}$ and a pH of 7.5, achieving a high enantiomeric excess (>99%).[8]


Chemical Synthesis

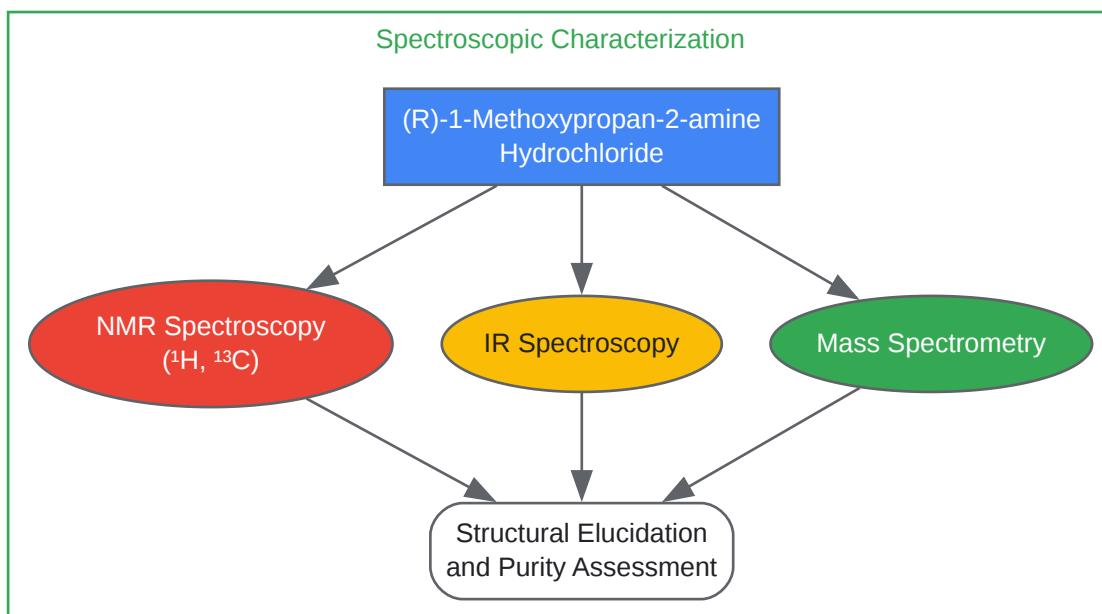
Traditional chemical synthesis routes are also available. One common method is the reductive amination of 1-methoxy-2-propanone, which typically produces a racemic mixture of the amine. [2] The desired (R)-enantiomer can then be obtained through chiral resolution, for example, by forming diastereomeric salts with a chiral acid.

Alternatively, an enantioselective synthesis can be performed starting from a chiral precursor, such as (R)-alaninol.[6]

The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid.[4]

Experimental Workflow for Biocatalytic Synthesis

[Click to download full resolution via product page](#)


Caption: Biocatalytic synthesis of **(R)-1-Methoxypropan-2-amine hydrochloride**.

Spectral Data

Detailed experimental spectral data for **(R)-1-Methoxypropan-2-amine hydrochloride** is not widely available from commercial suppliers.[\[1\]](#) However, spectral information for the racemic and enantiomerically pure free amine is available in public databases.

- Infrared (IR) Spectroscopy: The IR spectrum of 1-methoxy-2-propanamine is available on the NIST WebBook, showing characteristic peaks for N-H and C-O stretching.[\[9\]](#)
- Mass Spectrometry (MS): The electron ionization mass spectrum of 1-methoxy-2-propanamine is also available on the NIST WebBook.[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A predicted ¹H NMR spectrum for 1-methoxy-2-propanamine in D₂O is available in the Human Metabolome Database. While experimental spectra for the title compound are not readily found, the predicted spectrum can serve as a useful reference.

Logical Relationship for Spectral Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-1-Methoxypropan-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6 [evitachem.com]
- 3. (2R)-1-methoxypropan-2-amine | lookchem [lookchem.com]
- 4. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]
- 5. low/high resolution ¹H proton nmr spectrum of 1-methoxypropane C4H10O CH₃OCH₂CH₂CH₃ analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]

- 8. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 9. 2-Propanamine, 1-methoxy- [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (R)-1-Methoxypropan-2-amine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591868#physical-and-chemical-properties-of-r-1-methoxypropan-2-amine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com